REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][C:6](=[O:8])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[O:3]1.C([O:18]N=O)CC(C)C.Cl.O>C(O)C.C(Cl)(Cl)Cl>[OH:18][C:7]1[C:6](=[O:8])[C:5]2[CH:9]=[CH:10][CH:11]=[CH:12][C:4]=2[O:3][C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
CC1OC2=C(C(C1)=O)C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)ON=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is refluxed
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
obtaining a solid product which
|
Type
|
CUSTOM
|
Details
|
purified on silica gel in equilibrium with the same solvent
|
Type
|
CUSTOM
|
Details
|
can be completely eliminated by crystallisation in acetone
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(OC2=C(C1=O)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |